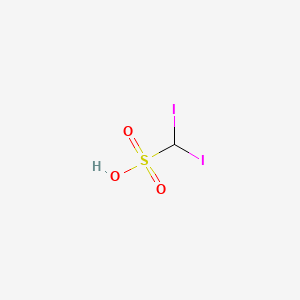
Dimethiodal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethiodal is a chemical compound with the molecular formula CH₂I₂O₃S. It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethiodal can be synthesized through several methods. One common approach involves the reaction of diiodomethane with sulfur trioxide. The reaction typically takes place under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows: [ \text{CH}_2\text{I}_2 + \text{SO}_3 \rightarrow \text{CH}_2\text{I}_2\text{O}_3\text{S} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced reactors and purification techniques ensures that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: Dimethiodal undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Dimethiodal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: this compound is employed in biochemical assays and studies involving enzyme inhibition.
Medicine: The compound has potential therapeutic applications, including its use in drug development and as a diagnostic agent.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethiodal exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Dimethiodal can be compared with other similar compounds, such as:
Diiodomethane: Similar in structure but lacks the sulfur and oxygen atoms.
Sulfur Trioxide: A key reagent in the synthesis of this compound.
Dimethyl Sulfoxide: Shares some chemical properties but differs in structure and applications.
Uniqueness: this compound’s unique combination of iodine, sulfur, and oxygen atoms gives it distinct chemical properties and reactivity, making it valuable for specific applications that other compounds may not be suitable for.
Properties
CAS No. |
76-07-3 |
|---|---|
Molecular Formula |
CH2I2O3S |
Molecular Weight |
347.90 g/mol |
IUPAC Name |
diiodomethanesulfonic acid |
InChI |
InChI=1S/CH2I2O3S/c2-1(3)7(4,5)6/h1H,(H,4,5,6) |
InChI Key |
RVIRCOIWERMNCC-UHFFFAOYSA-N |
Canonical SMILES |
C(S(=O)(=O)O)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















